5-(4-benzhydrylpiperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Description
5-(4-benzhydrylpiperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antibacterial Activities
Compounds related to "5-(4-benzhydrylpiperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione" have shown promising antiviral and antibacterial properties. For instance, diketopiperazine derivatives isolated from marine-derived actinomycete Streptomyces sp. exhibited modest antiviral activity against the influenza A (H1N1) virus (Wang et al., 2013). Furthermore, a novel heterocyclic scaffold, 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, was found to possess notable antibacterial activities (Frolova et al., 2011).
Anticonvulsant Properties
Research has demonstrated the anticonvulsant efficacy of N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones. These compounds were effective in mouse models for maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, showing higher potency and lower neurotoxicity compared to reference antiepileptic drugs (Rybka et al., 2016).
Organic Synthesis and Chemical Transformations
The versatility of compounds similar to "this compound" extends to organic synthesis. They serve as valuable substrates in the synthesis of complex molecular structures. For example, 3-ylidenepiperazine-2,5-diones have been utilized as precursors for natural products, exhibiting enamine and Michael reactivity (Liebscher & Jin, 1999).
Antioxidant Evaluation
Some pyrazolopyridine derivatives synthesized from key intermediates related to the chemical structure have shown promising antioxidant properties. These compounds are capable of protecting DNA from damage induced by bleomycin, indicating their potential in oxidative stress management (Gouda, 2012).
Insecticidal Activity
The synthesis of dihydropiperazine neonicotinoid compounds, featuring structural similarities, has highlighted their suitability as bioisosteric replacements for imidazolidine in neonicotinoid compounds, showcasing effective insecticidal activity (Samaritoni et al., 2003).
Properties
IUPAC Name |
5-(4-benzhydrylpiperazine-1-carbonyl)-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-25-21(28)19(16-24-23(25)30)22(29)27-14-12-26(13-15-27)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,20H,12-15H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNSHGTZTKEZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.